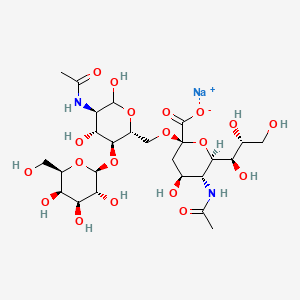

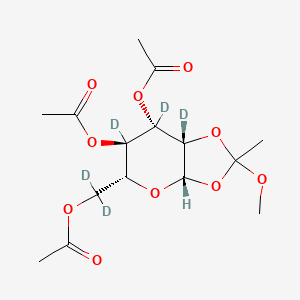

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

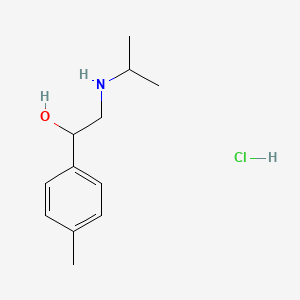

“(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” is a chemical compound of paramount significance in glycobiology . It has gained immense popularity due to its efficacy in glycoprotein research . Known for its high specificity and precision, this derivative of beta-galactosidase has paved the way for significant advancements in the field by serving as a powerful tool for the detection and modification of glycoproteins .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on C-glycoside mimetics, including those structurally related to the specified compound, focuses on the synthesis of potential inhibitors of carbohydrate processing enzymes. These compounds are crucial for developing treatments targeting metabolic and infectious diseases. For instance, the synthesis of different C-glycoside mimetics of glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides has been explored for their potential inhibitory effects on carbohydrate processing enzymes. This research provides a foundation for understanding the synthetic pathways and potential applications of compounds like “(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” (Cipolla, La Ferla, & Nicotra, 1997).

Biological Activities and Applications

Derivatized D-glucans have garnered attention for their technological properties and biological activities, which are significant for pharmaceutical applications. Chemical modifications such as sulfonylation, carboxymethylation, phosphorylation, and acetylation can enhance solubility and alter biological activities, including antioxidation and anticoagulation. This insight into D-glucans and their derivatives suggests that similarly structured compounds may also possess varied and significant biological activities with potential therapeutic applications (Kagimura et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is glycoproteins . Glycoproteins are proteins that have oligosaccharides or polysaccharides (collectively known as glycans) covalently attached to their polypeptide backbones. They play crucial roles in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .

Mode of Action

This compound is a derivative of beta-galactosidase . It interacts with its targets by serving as a powerful tool for the detection and modification of glycoproteins . The compound’s high specificity and precision have paved the way for significant advancements in the field of glycobiology .

Biochemical Pathways

The compound affects the biochemical pathways related to glycoprotein research . By interacting with glycoproteins, it influences the processes of cell-cell interaction, immune response, and pathogen recognition .

Result of Action

The compound’s action results in the detection and modification of glycoproteins . This has proven to be highly efficient, making it a widely acclaimed compound among researchers and a cornerstone of glycoprotein-related studies .

Propriétés

IUPAC Name |

ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3/t24-,26-,27-,28-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZILGRHVKAHOTM-CXYMUDLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747738 |

Source

|

| Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside | |

CAS RN |

106445-23-2 |

Source

|

| Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)